molecular formula C22H24N4O3 B11190277 6-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one

6-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one

Cat. No.: B11190277
M. Wt: 392.5 g/mol
InChI Key: CKAMZMSWNWXDCK-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core substituted with methoxyphenyl and piperazinyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 6-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the methoxyphenyl and piperazinyl groups through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

6-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The pyrimidinone core can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

6-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as binding to specific receptors or enzymes, which could be explored for therapeutic purposes.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and piperazinyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 6-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one include:

    6-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one: Differing in the position of the methoxy group on the phenyl ring.

    6-(4-methoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one: Substitution of the methoxy group with a chlorine atom.

    6-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4(3H)-one: Substitution of the methoxy group with a methyl group.

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-6-one

InChI

InChI=1S/C22H24N4O3/c1-28-18-8-6-16(7-9-18)20-15-21(27)24-22(23-20)26-12-10-25(11-13-26)17-4-3-5-19(14-17)29-2/h3-9,14-15H,10-13H2,1-2H3,(H,23,24,27)

InChI Key

CKAMZMSWNWXDCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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